(ALPHAR)-N-HYDROXY-ALPHA-METHYL-BENZENEMETHANAMINE ETHANEDIOATE SALT (ALPHAR)-N-HYDROXY-ALPHA-METHYL-BENZENEMETHANAMINE ETHANEDIOATE SALT
Brand Name: Vulcanchem
CAS No.: 118743-81-0
VCID: VC0043830
InChI: InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1
SMILES: CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Molecular Formula: C10H13NO5
Molecular Weight: 227.21 g/mol

(ALPHAR)-N-HYDROXY-ALPHA-METHYL-BENZENEMETHANAMINE ETHANEDIOATE SALT

CAS No.: 118743-81-0

Main Products

VCID: VC0043830

Molecular Formula: C10H13NO5

Molecular Weight: 227.21 g/mol

(ALPHAR)-N-HYDROXY-ALPHA-METHYL-BENZENEMETHANAMINE ETHANEDIOATE SALT - 118743-81-0

CAS No. 118743-81-0
Product Name (ALPHAR)-N-HYDROXY-ALPHA-METHYL-BENZENEMETHANAMINE ETHANEDIOATE SALT
Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
IUPAC Name oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine
Standard InChI InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1
Standard InChIKey GUXMGLCOBSBIKH-OGFXRTJISA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
SMILES CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Canonical SMILES CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
PubChem Compound 12482301
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator